molecular formula C15H13F2N3O3 B2410649 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile CAS No. 956199-40-9

3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

Cat. No.: B2410649
CAS No.: 956199-40-9
M. Wt: 321.284
InChI Key: ZVFRDMXZVOOSAU-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is an intriguing organic molecule with a complex structure and significant potential in various scientific fields. Characterized by its unique chemical arrangement, this compound offers fascinating insights into advanced chemistry and biochemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multi-step processes starting with the preparation of intermediate compounds. The key steps typically include:

  • Formation of the Pyrazole Core: : Involving cyclization reactions to create the 1H-pyrazol-1-yl group.

  • Attachment of the Phenyl Ring: : Utilizing electrophilic aromatic substitution reactions to attach the difluoromethoxy and methoxy substituents.

  • Formylation and Cyanation: : Introducing the formyl and propanenitrile groups through controlled conditions.

Industrial Production Methods

Industrial production methods may utilize continuous flow chemistry for scalable synthesis, emphasizing cost-effectiveness and high yield. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily affecting the formyl group.

  • Reduction: : Reduction reactions may target the nitrile group, converting it into various derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, especially involving the methoxy and difluoromethoxy groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts.

  • Substituting Agents: : Halogenating reagents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Conversion to carboxylic acids.

  • Reduction: : Formation of amines from nitrile reduction.

  • Substitution: : Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Its unique structure aids in the development of novel catalysts.

  • Organic Synthesis: : Utilized as a building block for more complex organic molecules.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical pathways.

  • Protein Binding Studies: : Used in research to study protein-ligand interactions.

Medicine

  • Drug Development: : Examined for its potential therapeutic effects, particularly in targeting specific proteins or pathways in disease contexts.

Industry

  • Material Science: : Applied in the synthesis of advanced materials with specific properties.

  • Agriculture: : Potentially used in the development of agrochemicals.

Comparison with Similar Compounds

Unique Features

Compared to other pyrazole derivatives, this compound's distinct difluoromethoxy and methoxy substitutions confer unique chemical reactivity and biological activity, enhancing its applicability in diverse fields.

Similar Compounds

  • 3-{3-[4-(Methoxy)-3-nitrophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

  • 3-{3-[4-(Methyl)-3-fluorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

  • 3-{3-[4-(Ethoxy)-3-chlorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile

Exploring this compound reveals its profound impact across multiple scientific disciplines, making it a fascinating subject for further research and application. The uniqueness of its structure and reactivity patterns opens new avenues in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFRDMXZVOOSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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